![molecular formula C23H19N5OS B12122196 2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole](/img/structure/B12122196.png)
2-({[4-(4-methoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1H-1,3-benzodiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-({[4-(4-metoxifenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}metil)-1H-1,3-benzodiazol es un compuesto orgánico complejo que pertenece a la clase de compuestos heterocíclicos. Presenta un núcleo de benzodiazol unido a un anillo de triazol, que está además sustituido con grupos metoxifenil y fenil.
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción
La síntesis de 2-({[4-(4-metoxifenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}metil)-1H-1,3-benzodiazol generalmente implica varios pasos:
Materiales de partida: La síntesis comienza con 4-metoxianilina, que se convierte en N-(4-metoxifenil)hidrazinocarbotioamida.
Ciclización: Este intermedio se cicliza para formar 4-(4-metoxifenil)-5-fenil-4H-1,2,4-triazol-3-tiol.
Alquilación: El compuesto triazol-tiol se alquila luego utilizando 2-bromo-1-feniletanona en presencia de una base alcalina como carbonato de cesio.
Reducción: La cetona resultante se reduce al alcohol secundario correspondiente utilizando borohidruro de sodio.
Métodos de Producción Industrial
Los métodos de producción industrial para este compuesto probablemente involucrarían la optimización de las rutas sintéticas anteriores para garantizar un alto rendimiento y pureza. Esto podría incluir el uso de reactores de flujo continuo para un mejor control de las condiciones de reacción y el uso de técnicas avanzadas de purificación como la cromatografía.
Análisis De Reacciones Químicas
Tipos de Reacciones
2-({[4-(4-metoxifenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}metil)-1H-1,3-benzodiazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar para formar sulfoxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse al anillo de triazol o al núcleo de benzodiazol.
Sustitución: Las reacciones de sustitución electrófila o nucleófila pueden ocurrir en los anillos aromáticos.
Reactivos y Condiciones Comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico.
Reducción: El borohidruro de sodio y el hidruro de litio y aluminio son agentes reductores comúnmente utilizados.
Sustitución: Los agentes halogenantes como el bromo o el cloro se pueden usar para la sustitución electrófila, mientras que la sustitución nucleófila se puede facilitar mediante reactivos como el metóxido de sodio.
Productos Principales
Oxidación: Sulfoxidos y sulfonas.
Reducción: Derivados reducidos de triazol o benzodiazol.
Sustitución: Derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
2-({[4-(4-metoxifenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}metil)-1H-1,3-benzodiazol tiene varias aplicaciones en investigación científica:
Química Medicinal: Se estudia por su potencial como agente antifúngico, antimicrobiano y anticancerígeno.
Investigación Biológica: El compuesto se utiliza para investigar mecanismos de inhibición de proteínas involucrados en enfermedades como la diabetes, la obesidad y el cáncer.
Aplicaciones Industriales: Se puede utilizar en el desarrollo de nuevos materiales con propiedades electrónicas u ópticas específicas.
Mecanismo De Acción
El mecanismo de acción de 2-({[4-(4-metoxifenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}metil)-1H-1,3-benzodiazol implica su interacción con objetivos moleculares como enzimas y receptores. El anillo de triazol puede formar enlaces de hidrógeno con los sitios activos de las enzimas, inhibiendo su actividad. El núcleo de benzodiazol puede interactuar con los sitios receptores, modulando su función. Estas interacciones pueden conducir a la inhibición de las vías biológicas clave involucradas en la progresión de la enfermedad .
Comparación Con Compuestos Similares
Compuestos Similares
4-(4-metoxifenil)-5-fenil-4H-1,2,4-triazol-3-tiol: Comparte la estructura triazol-tiol pero carece del núcleo de benzodiazol.
2-{2-[(4-metoxifenoxi)metil]fenil}-4,4,5,5-tetrametil-1,3,2-dioxaborolano: Contiene un grupo metoxifenil similar pero tiene una estructura central diferente.
Unicidad
2-({[4-(4-metoxifenil)-5-fenil-4H-1,2,4-triazol-3-il]sulfanil}metil)-1H-1,3-benzodiazol es único debido a su combinación de un núcleo de benzodiazol con un anillo de triazol, lo que confiere propiedades químicas y biológicas distintas. Esta combinación permite interacciones versátiles con objetivos biológicos, lo que lo convierte en un compuesto valioso en química medicinal e investigación biológica.
Propiedades
Fórmula molecular |
C23H19N5OS |
|---|---|
Peso molecular |
413.5 g/mol |
Nombre IUPAC |
2-[[4-(4-methoxyphenyl)-5-phenyl-1,2,4-triazol-3-yl]sulfanylmethyl]-1H-benzimidazole |
InChI |
InChI=1S/C23H19N5OS/c1-29-18-13-11-17(12-14-18)28-22(16-7-3-2-4-8-16)26-27-23(28)30-15-21-24-19-9-5-6-10-20(19)25-21/h2-14H,15H2,1H3,(H,24,25) |
Clave InChI |
IRBPQTQZNBUOMQ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=NC4=CC=CC=C4N3)C5=CC=CC=C5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-(4-chlorophenyl)-2-(prop-2-en-1-ylsulfanyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B12122122.png)
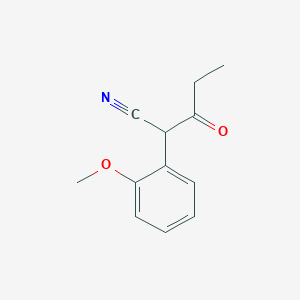

![Thiazolo[4,5-b]pyridin-2-amine,n-2-propen-1-yl-](/img/structure/B12122145.png)
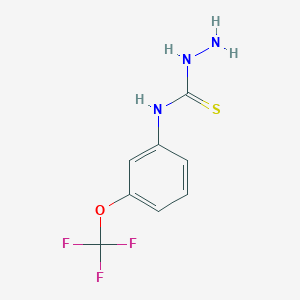

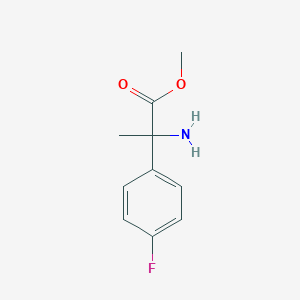
![2-amino-N-(3,4-dimethylphenyl)-1-(3,4,5-trimethoxyphenyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12122163.png)
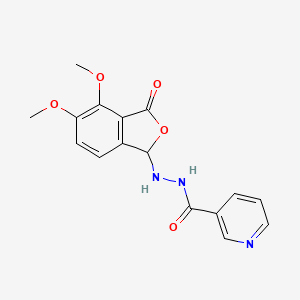
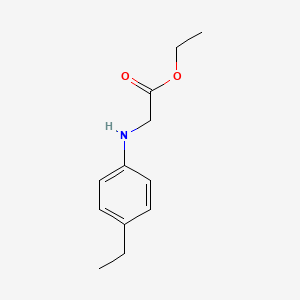

![3-(Pyridin-2-yl)-2-sulfanylidene-hexahydro-5lambda6-thieno[3,4-d][1,3]thiazole-5,5-dione](/img/structure/B12122177.png)
![1-Chloro-4-[3-(4-methylindolo[2,3-b]quinoxalin-5-yl)propoxy]benzene](/img/structure/B12122180.png)
